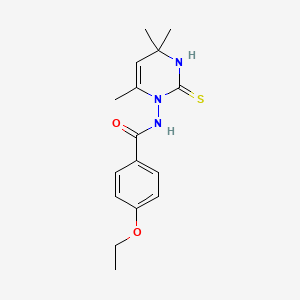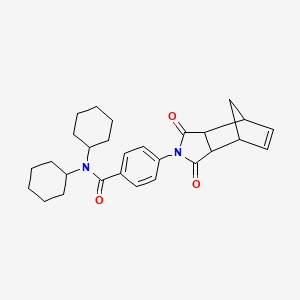![molecular formula C23H15N3OS2 B11095979 (2R,3R,10bS)-2-(thiophen-2-yl)-3-(thiophen-2-ylcarbonyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11095979.png)
(2R,3R,10bS)-2-(thiophen-2-yl)-3-(thiophen-2-ylcarbonyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,10BS)-1-CYANO-2-(2-THIENYL)-3-(2-THIENYLCARBONYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes a pyrroloisoquinoline core with cyano and thienyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,10BS)-1-CYANO-2-(2-THIENYL)-3-(2-THIENYLCARBONYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloisoquinoline core, followed by the introduction of cyano and thienyl groups through specific reactions such as nucleophilic substitution and cyclization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. The use of high-throughput screening and process optimization ensures that the industrial production is both scalable and sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,10BS)-1-CYANO-2-(2-THIENYL)-3-(2-THIENYLCARBONYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The thienyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3R,10BS)-1-CYANO-2-(2-THIENYL)-3-(2-THIENYLCARBONYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of (2R,3R,10BS)-1-CYANO-2-(2-THIENYL)-3-(2-THIENYLCARBONYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Other Pyrroloisoquinoline Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(2R,3R,10BS)-1-CYANO-2-(2-THIENYL)-3-(2-THIENYLCARBONYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE is unique due to its specific combination of cyano and thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C23H15N3OS2 |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
(2R,3R,10bS)-3-(thiophene-2-carbonyl)-2-thiophen-2-yl-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile |
InChI |
InChI=1S/C23H15N3OS2/c24-13-23(14-25)19(17-7-3-11-28-17)20(21(27)18-8-4-12-29-18)26-10-9-15-5-1-2-6-16(15)22(23)26/h1-12,19-20,22H/t19-,20+,22-/m0/s1 |
InChI-Schlüssel |
ICTVRHKXLLEAPK-VWPQPMDRSA-N |
Isomerische SMILES |
C1=CC=C2[C@H]3C([C@H]([C@@H](N3C=CC2=C1)C(=O)C4=CC=CS4)C5=CC=CS5)(C#N)C#N |
Kanonische SMILES |
C1=CC=C2C3C(C(C(N3C=CC2=C1)C(=O)C4=CC=CS4)C5=CC=CS5)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethenyl 3-amino-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11095901.png)
![2-bromo-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11095908.png)
![Methyl 2-{[(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}phenyl)carbonyl]amino}benzoate](/img/structure/B11095914.png)



![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-bromophenyl)methanone](/img/structure/B11095926.png)
![Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B11095929.png)
![5-amino-3-{(Z)-1-cyano-2-[3,5-dibromo-2-(prop-2-en-1-yloxy)phenyl]ethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B11095933.png)
![(4Z)-2-(3-chlorophenyl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11095940.png)
![4-bromo-2-chloro-6-{(E)-[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B11095947.png)
![3-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4-methylbenzoic acid](/img/structure/B11095952.png)
![ethyl 6'-amino-3'-(3-nitrophenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B11095972.png)
![N-[1-(4-bromophenyl)ethyl]-N'-phenylthiourea](/img/structure/B11095982.png)
